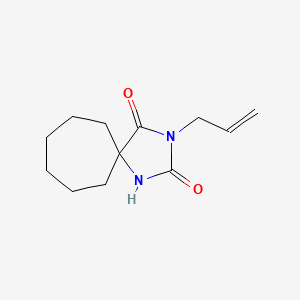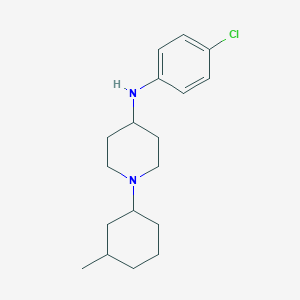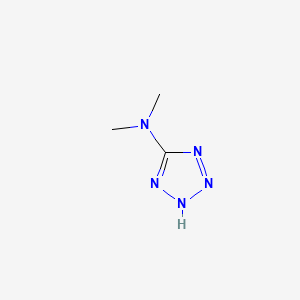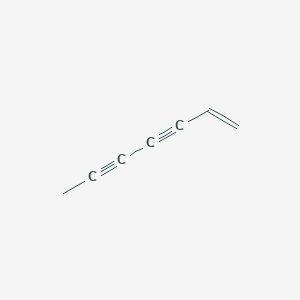![molecular formula C12H8O B14742414 Cycloocta[4,5]benzo[1,2-B]oxirene CAS No. 540-46-5](/img/structure/B14742414.png)
Cycloocta[4,5]benzo[1,2-B]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloocta[4,5]benzo[1,2-B]oxirene is a complex organic compound characterized by its unique molecular structure, which includes a fused ring system incorporating both cyclooctane and benzene rings with an oxirene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cycloocta[4,5]benzo[1,2-B]oxirene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a bis-azido substituted fluorophore and Sondheimer diyne in water or organic solvents can yield the desired macrocyclic structure through a double 1,3-dipolar cycloaddition .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cycloocta[4,5]benzo[1,2-B]oxirene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Cl2, Br2), Nucleophiles (e.g., NH3, OH-)
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Cycloocta[4,5]benzo[1,2-B]oxirene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which Cycloocta[4,5]benzo[1,2-B]oxirene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in bioorthogonal reactions, it can form stable covalent bonds with azides or alkynes, facilitating the tracking and imaging of biological processes . The compound’s unique structure allows it to participate in selective and efficient chemical transformations under physiological conditions.
Vergleich Mit ähnlichen Verbindungen
- Cycloocta[4,5]benz[1,2-b]oxirene
- Cyclopenta[b]benzofuran
- Cyclopent[bc]benzopyran
Comparison: Cycloocta[4,5]benzo[1,2-B]oxirene stands out due to its unique fused ring system, which imparts distinct chemical and physical properties. Compared to Cyclopenta[b]benzofuran and Cyclopent[bc]benzopyran, this compound exhibits higher stability and reactivity, making it more suitable for specific applications in bioorthogonal chemistry and material science .
Eigenschaften
CAS-Nummer |
540-46-5 |
|---|---|
Molekularformel |
C12H8O |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
11-oxatricyclo[6.5.0.010,12]trideca-1(13),2,4,6,8,10(12)-hexaene |
InChI |
InChI=1S/C12H8O/c1-2-4-6-10-8-12-11(13-12)7-9(10)5-3-1/h1-8H |
InChI-Schlüssel |
LWEAGLRRPXUFGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC2=CC3=C(O3)C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)

![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)





![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)



